Bienvenue dans la boutique en ligne BenchChem!

1-(1-propyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry ADME Optimization Building Block Selection

1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) is a 1-alkyl-4-aminomethylpyrazole derivative with molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. The compound features a propyl substituent at the N1 position of the pyrazole ring and a primary aminomethyl group at C4, placing it within the broader family of pyrazole methanamines used as building blocks in medicinal chemistry and chemical biology.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1006333-36-3
Cat. No. B1368397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-propyl-1H-pyrazol-4-yl)methanamine
CAS1006333-36-3
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)CN
InChIInChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3
InChIKeyVEDJQINYVJOHTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3): Core Physicochemical and Procurement Profile


1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) is a 1-alkyl-4-aminomethylpyrazole derivative with molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol . The compound features a propyl substituent at the N1 position of the pyrazole ring and a primary aminomethyl group at C4, placing it within the broader family of pyrazole methanamines used as building blocks in medicinal chemistry and chemical biology . Its calculated LogP of 0.27 and three rotatable bonds define a physicochemical profile distinct from both shorter-chain (ethyl, methyl) and N-alkylated analogs, which impacts solubility, permeability, and synthetic tractability in downstream applications.

Why 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) Cannot Be Simply Replaced by Other Pyrazole Methanamines


Substituting 1-(1-propyl-1H-pyrazol-4-yl)methanamine with structurally similar pyrazole methanamines (e.g., ethyl, methyl, or N-methylated analogs) introduces quantifiable changes in key molecular properties that directly influence experimental outcomes. Variations in alkyl chain length at N1 alter lipophilicity (LogP) by >1 unit , while N-alkylation modifies hydrogen bond donor capacity, rotatable bond count, and molecular weight . These physicochemical shifts affect compound handling (e.g., physical state, solubility), synthetic reactivity, and compatibility with downstream screening or formulation requirements. For procurement decisions where reproducibility of prior work or alignment with specific property criteria is critical, these documented differences necessitate the selection of the exact target compound rather than an in-class alternative.

Quantitative Differentiation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) vs. Structural Analogs


Lipophilicity (LogP) Comparison: Propyl vs. Ethyl and Methyl Pyrazole Methanamines

1-(1-propyl-1H-pyrazol-4-yl)methanamine exhibits a calculated LogP of 0.27 , representing an intermediate lipophilicity compared to its N1-ethyl analog (LogP 1.062) and its N1-methyl analog (ACD/LogP -0.96) . The propyl derivative is approximately 0.79 log units less lipophilic than the ethyl analog and >1.2 log units more lipophilic than the methyl analog. This positions the propyl compound in a distinct LogP window that influences membrane permeability, aqueous solubility, and off-target binding in biological assays.

Medicinal Chemistry ADME Optimization Building Block Selection

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound contains three rotatable bonds , a count that distinguishes it from both shorter N1-alkyl analogs and N-methylated derivatives. 1-(1-ethyl-1H-pyrazol-4-yl)methanamine has two rotatable bonds , while N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine has four rotatable bonds . The propyl-substituted primary amine thus offers an intermediate degree of conformational flexibility that may affect binding entropy, crystallization behavior, and compatibility with rigid receptor binding sites.

Molecular Design Conformational Analysis Synthetic Accessibility

Hydrogen Bond Donor/Acceptor Profile and Molecular Weight Comparison

1-(1-propyl-1H-pyrazol-4-yl)methanamine possesses one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (pyrazole nitrogens + amine nitrogen) , with a molecular weight of 139.20 g/mol . In contrast, its N-methylated analog has one hydrogen bond donor (secondary amine) and three acceptors but a higher molecular weight of 153.22 g/mol . The unsubstituted parent compound (1H-pyrazol-4-yl)methanamine has two hydrogen bond donors (NH of pyrazole + primary amine) and two acceptors, with a molecular weight of 97.12 g/mol . The target compound's specific HBD/HBA count and intermediate MW offer a distinct property profile for medicinal chemistry optimization.

Medicinal Chemistry Property-Based Design Compound Procurement

Commercial Availability, Purity Specification, and Physical Form Comparison

1-(1-propyl-1H-pyrazol-4-yl)methanamine is commercially supplied as a liquid at ambient temperature (20°C) with a standard purity specification of 95% . In comparison, the shorter-chain N1-ethyl analog is also available as a liquid but may exhibit different stability profiles , while the unsubstituted (1H-pyrazol-4-yl)methanamine is a solid . The liquid physical state of the target compound facilitates direct use in parallel synthesis and liquid handling robotics without dissolution steps, and the documented 95% purity across multiple vendors provides a consistent procurement baseline.

Chemical Procurement Research Supply Chain Quality Assurance

Absence of Published Potency Data and Implications for Primary Research Applications

A systematic search of public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) and the primary literature reveals no published quantitative potency data (IC50, Ki, EC50) for 1-(1-propyl-1H-pyrazol-4-yl)methanamine as of 2026. This stands in contrast to certain other pyrazole methanamines that have been evaluated in PI3Kγ inhibition assays, where modifications improved inhibitory potential from 36% to 73% [1]. The absence of reported activity for the target compound positions it specifically as a versatile, unbiased building block suitable for de novo discovery efforts rather than as a tool compound with known target engagement.

Chemical Biology Building Block Validation Screening Library Design

Optimal Procurement and Application Scenarios for 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3)


Medicinal Chemistry Lead Optimization Requiring Intermediate LogP and Controlled Flexibility

When designing a compound series where a target LogP of approximately 0.3 and three rotatable bonds are desired to balance solubility and permeability, 1-(1-propyl-1H-pyrazol-4-yl)methanamine provides a quantitatively defined starting point . Its intermediate lipophilicity (LogP 0.27) and specific rotatable bond count distinguish it from ethyl (LogP 1.06, 2 rotatable bonds) and methyl (ACD/LogP -0.96) analogs, enabling precise tuning of physicochemical properties in lead series.

Automated Parallel Synthesis and High-Throughput Chemistry Workflows

The liquid physical form of 1-(1-propyl-1H-pyrazol-4-yl)methanamine at ambient temperature facilitates direct use in automated liquid handling systems, eliminating the need for solid weighing and dissolution steps. This property, combined with a consistent 95% purity specification across multiple vendors , makes it well-suited for high-throughput amide coupling, reductive amination, and library synthesis applications where process efficiency and reproducibility are paramount.

Synthesis of N1-Substituted Pyrazole-Containing Kinase Inhibitor Scaffolds

As a primary amine building block, 1-(1-propyl-1H-pyrazol-4-yl)methanamine can be readily incorporated into larger heterocyclic frameworks via amide bond formation or reductive amination. Pyrazole methanamines have been explored as components of kinase inhibitor scaffolds [1], and the specific N1-propyl substitution pattern of this compound offers a distinct steric and electronic profile compared to ethyl or methyl analogs. The absence of pre-existing bioactivity data [2] further supports its use in de novo inhibitor design without prior art encumbrance.

Chemical Biology Probe Development Requiring Defined HBD/HBA Profile

The compound's hydrogen bond donor/acceptor count (1 HBD, 3 HBA) and molecular weight of 139.20 g/mol fall within lead-like chemical space, making it a suitable core for developing chemical probes. Unlike the unsubstituted (1H-pyrazol-4-yl)methanamine, which contains an additional HBD from the pyrazole NH , the N1-propyl substitution removes this polarity, potentially enhancing membrane permeability while retaining sufficient HBA capacity for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-propyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.